rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
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Overview
Description
rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid: is a fascinating compound with a unique bicyclic structure, commonly studied for its potential applications in various scientific fields. Its intricate molecular arrangement offers distinct chemical properties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis of rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid can begin with the reaction of [precursor] with [reagent] under [conditions] to form an intermediate. Subsequent reactions involving [reagent] at [temperature] yield the final product.
Route 2: : Another method involves [starting material] reacting with [reagent] under [conditions], followed by purification processes like recrystallization or chromatography.
Industrial Production Methods
Large-scale production may employ similar routes with optimizations to enhance yield and purity. Continuous flow reactors and automated synthesis systems can improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation in the presence of oxidizing agents like [oxidizing agent], producing [product].
Reduction: : Reduction reactions, typically with agents such as [reducing agent], convert the compound into [product].
Substitution: : It can participate in substitution reactions where [group] is replaced with [group] using [reagent] under [conditions].
Common Reagents and Conditions
Reagent A: : Utilized for [specific reaction], under [conditions].
Reagent B: : Employed in [specific reaction], at [temperature].
Major Products Formed
Scientific Research Applications
Chemistry
Used as a chiral building block in the synthesis of [type of compounds], enhancing the diversity of molecular libraries.
Biology
Investigated for its role in [biological process], potentially affecting [cellular activity].
Medicine
Industry
Utilized in the production of [industrial product], benefiting from its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with [molecular target], modulating [pathway]. Its bicyclic structure enables specific binding to [receptor/enzyme], influencing [biological activity]. This mechanism underlies its potential therapeutic applications, particularly in [field].
Properties
IUPAC Name |
(1S,4R,7S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEBNUREWSCJKO-CIUDSAMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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